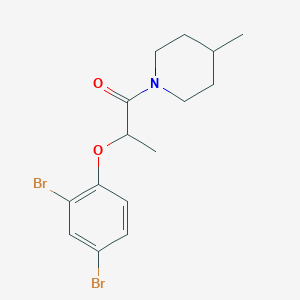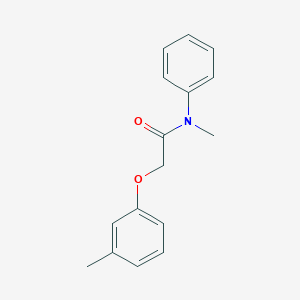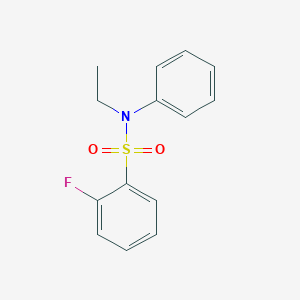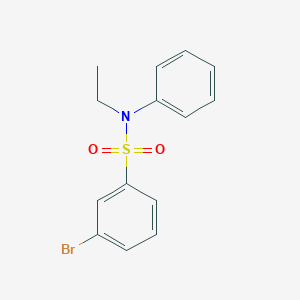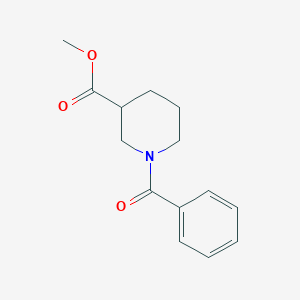
Methyl 1-benzoyl-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-benzoyl-3-piperidinecarboxylate, also known as MBPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用机制
The mechanism of action of Methyl 1-benzoyl-3-piperidinecarboxylate is not fully understood, but it is believed to interact with various neurotransmitter systems in the brain, including the dopamine, serotonin, and acetylcholine systems. Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to increase the release of dopamine and serotonin, which are involved in mood regulation and reward processing. Additionally, Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to enhance the activity of acetylcholine, which is involved in learning and memory.
Biochemical and Physiological Effects
Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including anticonvulsant, analgesic, and cognitive-enhancing properties. In animal models, Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to reduce seizures and increase pain threshold. Additionally, Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to improve memory and learning in various tasks, including the Morris water maze and passive avoidance tests.
实验室实验的优点和局限性
Methyl 1-benzoyl-3-piperidinecarboxylate has several advantages for lab experiments, including its ability to easily cross the blood-brain barrier and target specific areas of the brain. Additionally, Methyl 1-benzoyl-3-piperidinecarboxylate has a relatively low toxicity and is easily synthesized. However, there are also limitations to using Methyl 1-benzoyl-3-piperidinecarboxylate in lab experiments, including its potential for abuse and its limited availability.
未来方向
There are several future directions for Methyl 1-benzoyl-3-piperidinecarboxylate research, including exploring its potential as a drug delivery system for various neurological disorders, investigating its potential as a cognitive enhancer in humans, and studying its potential as an analgesic agent. Additionally, further research is needed to fully understand the mechanism of action of Methyl 1-benzoyl-3-piperidinecarboxylate and its potential side effects.
Conclusion
In conclusion, Methyl 1-benzoyl-3-piperidinecarboxylate is a piperidine derivative that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Methyl 1-benzoyl-3-piperidinecarboxylate and its applications in various fields.
合成方法
Methyl 1-benzoyl-3-piperidinecarboxylate can be synthesized through various methods, including the reaction of benzoyl chloride with piperidine followed by methylation, as well as the reaction of piperidine with methyl chloroformate followed by benzoylation. The synthesis method depends on the desired yield and purity of the final product. The purity of Methyl 1-benzoyl-3-piperidinecarboxylate can be determined through various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
Methyl 1-benzoyl-3-piperidinecarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, Methyl 1-benzoyl-3-piperidinecarboxylate has been explored as a potential anticonvulsant and analgesic agent due to its ability to interact with the central nervous system. In pharmacology, Methyl 1-benzoyl-3-piperidinecarboxylate has been investigated for its potential as a drug delivery system, as it can easily cross the blood-brain barrier and target specific areas of the brain. In neuroscience, Methyl 1-benzoyl-3-piperidinecarboxylate has been studied for its potential as a cognitive enhancer, as it has been shown to improve memory and learning in animal models.
属性
产品名称 |
Methyl 1-benzoyl-3-piperidinecarboxylate |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC 名称 |
methyl 1-benzoylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-8-5-9-15(10-12)13(16)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
InChI 键 |
YSWCZCGKKCNQSF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2 |
规范 SMILES |
COC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



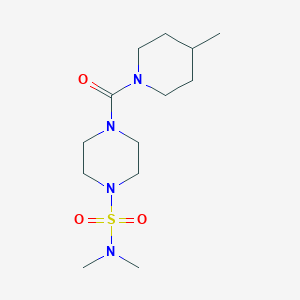
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)
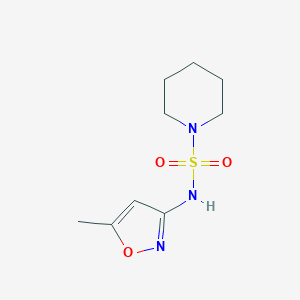
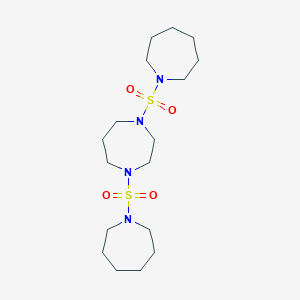
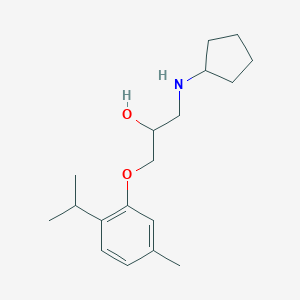
![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B261737.png)
![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)
